9,12-Octadecadienenitrile, (Z,Z)-
Description
9,12-Octadecadienoic acid (Z,Z)-, commonly known as linoleic acid, is an 18-carbon polyunsaturated fatty acid with two cis double bonds at positions 9 and 12 (C18:2, ω-6). Its molecular formula is C₁₈H₃₂O₂, molecular weight 280.45 g/mol, and CAS Registry Number 60-33-3 . As an essential fatty acid, it is widely distributed in plant oils and extracts, including Hordeum vulgare (barley), Humulus scandens, Anthocleista nobilis, and Prosopis jujiflora .
Linoleic acid is notable for its antioxidant, antifungal, and anticancer properties. For example, it constitutes 57.01% of the n-hexane extract in Hordeum vulgare and is a major volatile compound in Coreopsis cultivars . Its methyl ester derivative also exhibits antioxidant activity, contributing to its role in cosmetic and antiacne formulations . Structurally, the cis-configuration of its double bonds enhances membrane fluidity and interaction with enzymes like lipoxygenases, influencing its bioactivity .
Properties
CAS No. |
19836-71-6 |
|---|---|
Molecular Formula |
C18H31N |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
octadeca-9,12-dienenitrile |
InChI |
InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10H,2-5,8,11-17H2,1H3 |
InChI Key |
FIHZPUAKGUAAJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienenitrile, (Z,Z)- typically involves the reaction of 9,12-octadecadienoic acid with a nitrile-forming reagent. One common method is the dehydration of the corresponding amide using phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the double bonds.
Industrial Production Methods
Industrial production of 9,12-Octadecadienenitrile, (Z,Z)- may involve large-scale dehydration processes using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
9,12-Octadecadienenitrile, (Z,Z)- undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Amines
Substitution: Various nitrile derivatives
Scientific Research Applications
9,12-Octadecadienenitrile, (Z,Z)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9,12-Octadecadienenitrile, (Z,Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its nitrile group can form covalent bonds with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and bioactive differences between 9,12-Octadecadienoic acid (Z,Z)- and related compounds:
Key Structural and Functional Differences
Degree of Unsaturation: Linoleic acid (C18:2) and α-linolenic acid (C18:3) differ in the number of double bonds, affecting oxidative stability and bioactivity. The triunsaturated α-linolenic acid is more prone to peroxidation but shows stronger anti-inflammatory effects . Stearic acid (C18:0) lacks double bonds, making it rigid and less interactive with cellular membranes compared to unsaturated analogs .
Functional Groups: Methyl/ethyl esters of linoleic acid exhibit enhanced lipophilicity, improving bioavailability in topical applications (e.g., cosmetics) . The chloride derivative (9,12-Octadecadienoyl chloride) is reactive and used in synthesizing lipid-based pharmaceuticals, though its bioactivities (e.g., antispermatogenic effects) are distinct from the parent acid .
Stereochemistry: The (Z,Z)-configuration in linoleic acid is critical for its role as a substrate in prostaglandin synthesis, whereas (E,E)-isomers (e.g., (9E,12E)-9,12-Octadecadienoic acid) show reduced binding affinity to lipid receptors .
Bioactivity Comparison
- Antioxidant Activity: Linoleic acid and its methyl ester demonstrate comparable antioxidant capacity, but the ethyl ester is more volatile, making it suitable for aroma-based formulations (e.g., "golden ring" Coreopsis cultivars) .
- Antifungal Action: Linoleic acid and stearic acid both inhibit fungal growth, but stearic acid’s saturated structure provides broader-spectrum activity against Candida spp. .
- Therapeutic Applications: α-Linolenic acid is prioritized in cardiovascular formulations, while linoleic acid derivatives dominate dermatological products due to their antiacne and moisturizing properties .
Data Table: Relative Abundance in Natural Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
